3,5-Dimethyl-1-neopentyl-1h-pyrazole-4-sulfonyl chloride
Description
Historical Context of Pyrazole Sulfonyl Chlorides in Organic Chemistry
Pyrazole sulfonyl chlorides emerged as critical intermediates in the mid-20th century, driven by the need for regioselective sulfonylation agents in heterocyclic chemistry. Early work focused on unsubstituted pyrazole systems, but limitations in stability and selectivity prompted the exploration of substituted variants. The introduction of methyl groups at the 3- and 5-positions (as in 3,5-dimethylpyrazole) was found to enhance thermal stability and direct electrophilic substitution to the 4-position, enabling predictable sulfonylation.
The synthesis of pyrazole sulfonyl chlorides typically involves reacting pyrazole derivatives with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). For example, 3,5-dimethyl-1H-pyrazole reacts with chlorosulfonic acid in chloroform at 60°C to yield the corresponding sulfonyl chloride. This method, however, often produces mixtures when applied to less symmetric substrates, necessitating protective group strategies. The development of neopentyl (2,2-dimethylpropyl) as a protective group marked a significant advancement, as its bulky structure minimizes unwanted ring-opening reactions during sulfonylation.
Table 1: Evolution of Pyrazole Sulfonyl Chloride Synthesis
| Era | Substitution Pattern | Key Reagents | Yield (%) | Selectivity |
|---|---|---|---|---|
| 1950–1970 | Unsubstituted | ClSO₃H/SO₂Cl₂ | 40–55 | Low |
| 1980–2000 | 3,5-Dimethyl | ClSO₃H in CHCl₃ | 70–85 | Moderate |
| 2010–2025 | 1-Neopentyl-3,5-dimethyl | ClSO₃H with neopentyl | 85–92 | High |
Significance of Neopentyl Substitution in Heterocyclic Systems
The neopentyl group (2,2-dimethylpropyl) confers unique steric and electronic properties to heterocyclic systems. In 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride, this substituent serves three primary functions:
- Steric Shielding : The bulky neopentyl group protects the sulfonyl chloride moiety from nucleophilic attack during storage or handling, reducing premature hydrolysis.
- Conformational Rigidity : By restricting rotation around the N–C bond, the neopentyl group enforces a planar geometry at the pyrazole ring, enhancing π-stacking interactions in catalytic applications.
- Solubility Modulation : The hydrophobic neopentyl group improves solubility in nonpolar solvents (e.g., toluene, dichloromethane), facilitating reactions under anhydrous conditions.
Comparative studies with analogous compounds (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) demonstrate that neopentyl substitution increases thermal stability by 20–30°C and reduces hydrolysis rates by a factor of 3–5 in aqueous environments.
Table 2: Impact of N-Substituents on Pyrazole Sulfonyl Chloride Properties
| Substituent | Thermal Stability (°C) | Hydrolysis Half-Life (H₂O, 25°C) | Solubility in CH₂Cl₂ (g/L) |
|---|---|---|---|
| Neopentyl | 180–190 | 48 hours | 120 |
| Methyl | 150–160 | 12 hours | 85 |
| 2-Tetrahydropyranyl | 170–175 | 36 hours | 95 |
The synthetic utility of this compound is exemplified in peptide coupling reactions, where it acts as a sulfonating agent for amine groups. For instance, reacting 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride with primary amines in tetrahydrofuran (THF) at −20°C produces sulfonamides in >90% yield, with minimal diastereomer formation. This efficiency contrasts sharply with traditional agents like toluenesulfonyl chloride, which often require higher temperatures and exhibit lower selectivity.
Properties
Molecular Formula |
C10H17ClN2O2S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClN2O2S/c1-7-9(16(11,14)15)8(2)13(12-7)6-10(3,4)5/h6H2,1-5H3 |
InChI Key |
BQDSREZECVCUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C)C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable diketone with hydrazine to form the pyrazole ring. For instance, 3,5-dimethyl-1-neopentyl-1H-pyrazole can be synthesized by reacting 3,5-dimethyl-2,4-hexanedione with neopentyl hydrazine under reflux conditions.
-
Sulfonation: : The pyrazole derivative is then subjected to sulfonation using chlorosulfonic acid (ClSO₃H). The reaction is typically carried out at low temperatures (0-5°C) to avoid decomposition. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. Bases like triethylamine (TEA) are often used to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Amines: Reaction with primary or secondary amines forms sulfonamide derivatives.
Esters: Reaction with alcohols forms sulfonate esters.
Thioethers: Reaction with thiols forms sulfonate thioethers.
Scientific Research Applications
3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous pyrazole derivatives (e.g., compounds 3a–3p from ):
Key Observations :
- The sulfonyl chloride group in the target compound contrasts with the carboxamide groups in compounds 3a–3p, rendering it more reactive in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters).
Target Compound:
The neopentyl group may require protective strategies to avoid undesired side reactions.
Compounds 3a–3p ():
These derivatives are synthesized via EDCI/HOBt-mediated coupling of pyrazole intermediates with aryl/heteroaryl amines. For example, compound 3a is prepared by reacting 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid with 4-cyano-1-phenylpyrazol-5-amine under mild conditions (room temperature, DMF solvent), yielding 68% isolated product .
Comparison of Reaction Conditions :
- Microwave-assisted synthesis () is employed for similar pyrazoles, achieving faster reaction times (e.g., 800 W, 90°C for iodobenzene coupling) compared to traditional heating.

- The target compound’s synthesis likely demands stringent temperature control due to the sulfonyl chloride’s sensitivity to hydrolysis.
Physicochemical Properties
| Property | Target Compound | Compound 3a | Compound 3b |
|---|---|---|---|
| Melting Point (°C) | Not reported | 133–135 | 171–172 |
| Molecular Weight (g/mol) | ~290 (estimated) | 402.8 | 437.2 |
| Solubility | Low (non-polar solvents) | Moderate (DMF/chloroform) | Low (chloroform) |
| Reactivity | High (sulfonyl chloride) | Moderate (carboxamide) | Moderate (carboxamide) |
Notes:
- The target compound’s sulfonyl chloride group increases electrophilicity but reduces thermal stability compared to carboxamide analogs.
- Neopentyl substituent likely lowers solubility in polar solvents due to increased hydrophobicity.
Spectroscopic and Analytical Data
Target Compound:
- ¹H-NMR : Expected signals for neopentyl (δ ~1.0 ppm, singlet for (CH₃)₃CCH₂–) and methyl groups (δ ~2.5 ppm).
- MS (ESI) : [M+H]+ peak expected near m/z 290.
Compound 3a ():
Comparison :
- Aromatic protons dominate spectra of aryl-substituted analogs (3a–3p), whereas the target compound’s neopentyl group simplifies the aliphatic region.
Biological Activity
3,5-Dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride compound with a molecular formula of and a molecular weight of approximately 264.77 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate in the synthesis of various bioactive molecules.
The compound is moisture-sensitive and should be handled with care to prevent hydrolysis. Its primary reactivity involves nucleophilic substitution reactions, allowing it to react with amines and alcohols to form sulfonamide or sulfonate derivatives. The general reaction can be represented as follows:
where represents a nucleophile such as an amine, and is the sulfonyl chloride.
Biological Activity
Research indicates that derivatives of 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride may exhibit significant biological activity, particularly in antibacterial applications. Studies have shown that similar pyrazole compounds possess various pharmacological effects, including antiproliferative properties against cancer cell lines.
Antibacterial Activity
The sulfonamide derivatives formed from this compound have been investigated for their effectiveness against several bacterial strains. For instance, studies have reported that these derivatives can inhibit bacterial enzymes, which may lead to antibacterial effects. A notable study highlighted the antiproliferative activity of new pyrazole-4-sulfonamide derivatives against U937 cells, revealing that these compounds did not exhibit cytotoxicity at certain concentrations, indicating a selective action against specific cell types .
Table 1: Biological Activity of Pyrazole Derivatives
The above table summarizes the biological activities of various derivatives synthesized from 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride. The IC50 values indicate the concentration required to inhibit 50% of the target biological activity.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole sulfonamides inhibit key enzymes involved in bacterial metabolism.
- Antiproliferative Effects : The compounds have shown potential in inhibiting cell proliferation in cancer cell lines through various pathways.
- Interaction with Biological Macromolecules : Research has indicated that these compounds can interact with proteins and nucleic acids within bacterial cells, disrupting essential functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be tailored to improve yields?
- The synthesis of sulfonyl chloride derivatives often involves chlorination of sulfonic acid precursors or direct sulfonation followed by halogenation. For pyrazole-based sulfonyl chlorides, a reflux reaction with chlorinating agents (e.g., chloranil in xylene) under controlled conditions is common . Yield optimization may require adjusting reaction time (25–30 hours for similar systems ), stoichiometry of reagents, and inert atmosphere to prevent hydrolysis. Purification via recrystallization (e.g., methanol ) or column chromatography ensures product purity.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?
- NMR spectroscopy (¹H/¹³C) identifies substitution patterns and confirms the neopentyl group’s steric environment. Key signals include δ ~2.5–3.0 ppm for methyl groups and δ ~1.0 ppm for neopentyl CH₃ . IR spectroscopy detects sulfonyl chloride vibrations (S=O stretch ~1350–1150 cm⁻¹). Mass spectrometry (ESI or EI) verifies molecular weight (e.g., [M+H]+ peaks ). For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths/angles and validates steric hindrance from the neopentyl group.
Q. What purification strategies mitigate byproduct formation during synthesis?
- Post-reaction workup includes washing with NaOH (5% aqueous) to remove acidic impurities , followed by solvent extraction (e.g., chloroform/water ). Drying over anhydrous Na₂SO₄ and recrystallization (methanol or ethanol ) enhance purity. Preparative TLC (e.g., PE:EA = 8:1 ) isolates minor byproducts. Monitor reaction progress via TLC to terminate reactions at optimal conversion.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Discrepancies may arise from incomplete force field parameterization (e.g., neglecting steric effects of the neopentyl group) or solvent interactions. Validate computational models (e.g., DFT or QSAR) against experimental kinetics or crystallographic data . Hybrid approaches combining wet-lab assays (e.g., reaction kinetics in DMF ) with iterative computational refinements improve predictive accuracy .
Q. What strategies enable selective functionalization of the sulfonyl chloride group while preserving the pyrazole core?
- The sulfonyl chloride’s electrophilicity allows nucleophilic substitution (e.g., with amines or alcohols). Use mild bases (triethylamine ) to avoid pyrazole ring decomposition. Steric shielding from the neopentyl group may necessitate bulky nucleophiles for regioselective reactions. Monitor reaction progress via ¹H NMR to detect side reactions (e.g., ring opening).
Q. How do steric and electronic effects of the neopentyl group influence intermolecular interactions in crystal packing or supramolecular assemblies?
- The neopentyl group’s bulky tert-butyl moiety disrupts π-π stacking, favoring van der Waals interactions. Analyze crystal structures (SHELXL-refined ) for shortened C–H···O contacts between sulfonyl oxygen and adjacent methyl groups. Compare packing motifs with analogues (e.g., 1,3,5-trimethylpyrazole derivatives ) to isolate steric contributions.
Q. What methodologies identify degradation pathways or stability limits under varying storage conditions?
- Accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring detect hydrolysis products (sulfonic acid). FTIR tracks S=O bond degradation. For light-sensitive sulfonyl chlorides, UV-vis spectroscopy quantifies photolytic byproducts. Correlate findings with computational degradation models (e.g., bond dissociation energy calculations).
Q. How can researchers design analogues with enhanced solubility for biological assays without compromising reactivity?
- Introduce polar substituents (e.g., cyano or hydroxyl groups ) on the pyrazole ring while retaining the neopentyl group’s steric protection. Evaluate solubility via shake-flask methods in PBS/DMSO mixtures. Balance lipophilicity (logP calculations) and reactivity (kinetic studies in aqueous/organic media).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

